
3,3'-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) is a complex organic compound characterized by its unique structure, which includes a pentasulfane bridge and multiple chlorine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) typically involves the reaction of 3-chloro-2,2,4,4-tetramethylcyclobutan-1-one with a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to facilitate the formation of the pentasulfane bridge.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the cyclobutanone derivative, followed by chlorination and subsequent reaction with sulfur. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the pentasulfane bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the pentasulfane bridge, yielding simpler sulfur-containing compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler sulfur-containing compounds.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
作用機序
The mechanism of action of 3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) involves its interaction with molecular targets through its reactive functional groups. The pentasulfane bridge can undergo redox reactions, while the chlorine atoms can participate in substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3,3’-Bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one): Lacks the pentasulfane bridge, resulting in different chemical properties.
3,3’-(Disulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one): Contains a shorter sulfur bridge, affecting its reactivity and stability.
Uniqueness
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) is unique due to its pentasulfane bridge, which imparts distinct chemical and physical properties. This feature makes it a valuable compound for various applications, particularly in fields requiring high thermal stability and specific reactivity.
特性
CAS番号 |
633303-53-4 |
|---|---|
分子式 |
C16H24Cl2O2S5 |
分子量 |
479.6 g/mol |
IUPAC名 |
3-chloro-3-[(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutyl)pentasulfanyl]-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C16H24Cl2O2S5/c1-11(2)9(19)12(3,4)15(11,17)21-23-25-24-22-16(18)13(5,6)10(20)14(16,7)8/h1-8H3 |
InChIキー |
VHHQEFBTQLCBNB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C(C1(SSSSSC2(C(C(=O)C2(C)C)(C)C)Cl)Cl)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


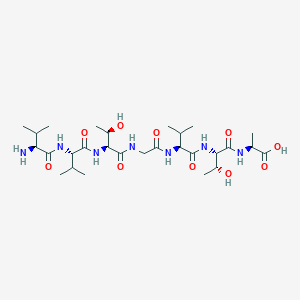
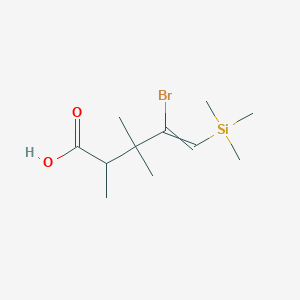

![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)

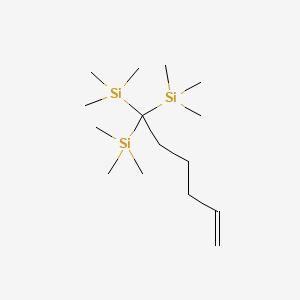

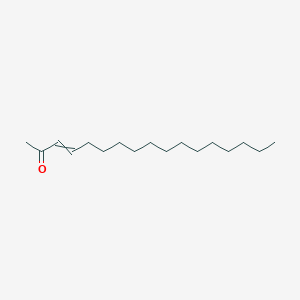
![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)
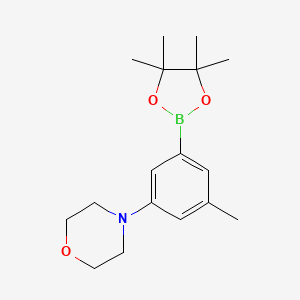
![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)
